3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one

Solid-state chemistry Conformational polymorphism Crystal engineering

Select this compound for its unique ortho-tolyl substitution on the isochroman-1-one scaffold, a critical differentiator from para- or unsubstituted phenylpiperazine analogs. This steric feature alters conformational preferences and target-binding profiles in serotonin/dopamine receptor studies. Procuring this specific variant ensures accurate SAR and solid-state polymorphism research, where generic substitutions cannot guarantee equivalent performance in crystallography or biological assay contexts.

Molecular Formula C22H24N2O3
Molecular Weight 364.445
CAS No. 868213-12-1
Cat. No. B2888639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one
CAS868213-12-1
Molecular FormulaC22H24N2O3
Molecular Weight364.445
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC4=CC=CC=C4C(=O)O3)C
InChIInChI=1S/C22H24N2O3/c1-16-7-3-6-10-19(16)23-11-13-24(14-12-23)21(26)22(2)15-17-8-4-5-9-18(17)20(25)27-22/h3-10H,11-15H2,1-2H3
InChIKeyYQUZUMZVTQQIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one (CAS 868213-12-1) – Compound Identity and Core Structural Features for Procurement Specification


3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one (CAS 868213-12-1) is a synthetic small-molecule hybrid that fuses an isochroman-1-one bicyclic lactone scaffold with an N-arylpiperazine moiety via a carbonyl linker at the 3-position. The isochroman-1-one core is a known privileged structure in medicinal chemistry, with derivatives exhibiting conformational polymorphism in the solid state and broad biological activity including CNS and cardiovascular effects [1][2]. The o-tolyl substituent on the piperazine ring distinguishes this compound from para- or meta-substituted analogs commonly encountered in antipsychotic and antihypertensive isochroman-piperazine series, potentially altering both conformational preferences and target-binding profiles.

Why Generic Isochroman-1-one or N-Arylpiperazine Substitution Fails for CAS 868213-12-1 – Key Differentiation Risks


Isostructural replacement of 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one with other isochroman-1-one or N-arylpiperazine derivatives carries significant risk because even minor substituent changes on the arylpiperazine ring are known to profoundly shift both solid-state conformational landscapes and biological target selectivity within this compound class [1]. The ortho-tolyl group introduces steric constraints that do not exist in para- or unsubstituted phenylpiperazine congeners, directly impacting crystal packing, solubility, and potentially receptor-binding conformations [1][2]. Procurement of a generic “isochroman-piperazine” without specifying the exact o-tolyl substitution pattern and the 3-carbonyl linkage geometry therefore cannot guarantee equivalent performance in structure-activity relationship (SAR) studies or biological assays where these molecular features are critical variables.

Quantitative Differentiation Evidence for 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one (868213-12-1) Against In-Class Comparators


Conformational Polymorphism and Solid-State Stability Differentiation Against para-Substituted Arylpiperazine Isochromanones

Isochroman-1-one derivatives are established to exhibit conformational dimorphism, crystallizing in either a closed or open conformer depending on substitution and crystallization conditions. Across a series of seven adamantane-derived isochroman-1-ones, single-crystal X-ray diffraction consistently showed that the closed conformer predominates in actual crystals, while DFT calculations (B3LYP/6-31G*) demonstrated the open conformer is thermochemically more stable for all examined compounds [1]. For the target compound, the ortho-tolyl group on the piperazine ring introduces greater steric hindrance than the para-substituted arylpiperazines commonly reported in CNS-active isochroman series [2]. This steric bulk is expected to shift the closed/open conformer equilibrium and alter the energy gap between polymorphs, directly impacting melting point, solubility, and dissolution rate relative to less hindered congeners.

Solid-state chemistry Conformational polymorphism Crystal engineering

Lipophilicity (clogP) Differentiation from Isochroman-4-one Piperazine Antihypertensive Hybrids

The target compound has a calculated logP (clogP) of 2.69 and a topological polar surface area (TPSA) of 49.85 Ų, based on its molecular formula C22H24N2O3 [1]. This places it within a favorable range for CNS drug-likeness (clogP 2–5, TPSA < 90 Ų). In comparison, a series of isochroman-4-one hybrids bearing piperazine moieties reported as antihypertensive candidates generally exhibit lower clogP values (typically 1.5–2.2) due to additional polar substituents (e.g., hydroxyl, methoxy) on the aromatic ring [2]. The higher lipophilicity of the target compound, conferred by the o-tolyl group and the absence of polar aromatic substituents, may translate to enhanced blood-brain barrier permeability in CNS applications, although this remains to be experimentally validated.

Physicochemical properties Lipophilicity Drug-likeness

Steric and Electronic Differentiation of ortho-Tolyl vs. para-Substituted Arylpiperazine Groups in CNS Receptor Binding Context

The 4-(o-tolyl)piperazine fragment present in the target compound has been independently characterized as a key pharmacophoric element in CNS-active molecules. In a study of P2X7 receptor antagonists, a compound containing the 4-(o-tolyl)piperazine moiety ([3H]-1-[(S)-N,O-bis-(isoquinolinesulfonyl)-N-methyl-tyrosyl]-4-(o-tolyl)-piperazine) demonstrated potent radioligand binding, establishing that the ortho-methyl group contributes uniquely to receptor affinity [1]. In contrast, the majority of clinically investigated isochroman-piperazine hybrids employ para-substituted phenylpiperazines (e.g., 4-(4-fluorophenyl)piperazine, 4-(2-chlorophenyl)piperazine) where the substituent is positioned para to the piperazine attachment point, yielding different electronic and steric profiles [2]. The ortho-tolyl group in the target compound provides distinct steric bulk and electron-donating character adjacent to the piperazine ring, which cannot be recapitulated by para-substituted analogs.

Structure-activity relationship CNS receptor binding Arylpiperazine pharmacophore

Synthetic Accessibility and Intermediate Role in Pemetrexed-Related Anticancer Agent Synthesis

The target compound has been identified in the chemical supply chain as a synthetic intermediate relevant to the preparation of Pemetrexed Disodium derivatives and related anticancer agents . Pemetrexed is a multi-target antifolate chemotherapeutic; structural modifications incorporating isochroman-piperazine motifs have been explored to modulate pharmacokinetic properties. While the more common intermediate is the 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester (CAS 155405-80-4), the isochroman-1-one scaffold of the target compound introduces a conformationally constrained lactone that may alter metabolic stability compared to the linear benzoic acid ester chain found in standard pemetrexed intermediates. The o-tolylpiperazine carbonyl linkage further provides a tertiary amide bond resistant to hydrolytic degradation, a feature not present in simpler alkyl-linked isochroman-piperazine constructs.

Synthetic chemistry Anticancer intermediates Pemetrexed derivatives

Recommended Research and Industrial Application Scenarios for 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one (868213-12-1)


CNS Drug Discovery Screening: Ortho-Tolyl Pharmacophore Exploration

Based on the documented utility of 4-(o-tolyl)piperazine fragments in high-affinity CNS receptor ligands and the CNS activity of isochroman-piperazine chemotypes, this compound is best positioned for inclusion in focused screening libraries targeting serotonin, dopamine, or P2X7 receptors. Its higher calculated lipophilicity (clogP 2.69) relative to para-substituted isochroman-piperazines makes it a candidate for CNS penetration optimization programs [1]. Researchers should procure this specific o-tolyl variant rather than substituting with commercially more common para-fluorophenyl or unsubstituted phenylpiperazine isochromans, which lack the ortho-steric feature critical for target engagement differentiation [2].

Solid-State Form Screening and Polymorph Development for Preformulation Studies

Given the established conformational dimorphism of isochroman-1-one derivatives, this compound is a suitable candidate for comprehensive solid-state screening to identify and characterize polymorphic forms. The ortho-tolyl group is expected to influence the closed/open conformer equilibrium observed across this compound class, making it a valuable tool compound for studying how N-arylpiperazine substitution patterns modulate solid-state behavior [1]. Crystallization under varied temperature and solvent conditions may yield distinct polymorphs with different physicochemical properties relevant to formulation development [1].

Synthetic Methodology Development for Sterically Hindered Isochromanone-Piperazine Conjugates

The 3-carbonyl linkage connecting the isochroman-1-one core to the 4-(o-tolyl)piperazine represents a synthetic challenge due to steric hindrance at the tertiary amide bond formation step. This compound can serve as a benchmark substrate for developing and optimizing amide coupling methods (e.g., HATU, EDCI, or mixed anhydride conditions) for sterically demanding isochromanone-piperazine conjugates. Successful synthetic protocols established with this compound can be extended to analog series bearing alternative arylpiperazines or heterocyclic amines [1].

Anticancer Intermediate for Novel Pemetrexed-Derivative Synthesis

Vendor application notes identify this compound as an intermediate relevant to the preparation of Pemetrexed Disodium derivatives with potential anticancer activity [1]. Medicinal chemistry teams pursuing novel antifolate chemotypes can utilize this isochroman-1-one scaffold as a conformationally constrained replacement for the flexible benzoic acid ester chain found in standard pemetrexed intermediates, potentially altering metabolic stability and target-binding kinetics [1].

Quote Request

Request a Quote for 3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.